molecular formula C8H11BO2S B14074966 (4-Cyclobutylthiophen-2-yl)boronic acid

(4-Cyclobutylthiophen-2-yl)boronic acid

Cat. No.: B14074966
M. Wt: 182.05 g/mol
InChI Key: IRJHGKFAUDVJCS-UHFFFAOYSA-N
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Description

(4-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: (4-Cyclobutylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in oxidation and reduction reactions, though these are less common.

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and alcohols or boranes in oxidation and reduction reactions, respectively .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • Thiophen-2-ylboronic acid

Comparison: (4-Cyclobutylthiophen-2-yl)boronic acid is unique due to the presence of the cyclobutyl group, which can influence its reactivity and steric properties. Compared to simpler boronic acids like phenylboronic acid, it may offer different selectivity and reactivity in chemical reactions .

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11BO2S

Molecular Weight

182.05 g/mol

IUPAC Name

(4-cyclobutylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H11BO2S/c10-9(11)8-4-7(5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2

InChI Key

IRJHGKFAUDVJCS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2CCC2)(O)O

Origin of Product

United States

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